Thienamycin-d4
Description
Thienamycin-d4 is a deuterated analog of thienamycin, a naturally occurring carbapenem antibiotic first isolated from Streptomyces cattleya. The "-d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium, a stable hydrogen isotope. This modification is often employed in pharmacokinetic and metabolic studies to enhance stability, reduce metabolic degradation, and serve as an internal standard in mass spectrometry . Thienamycin itself is notable for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, owing to its β-lactam structure that inhibits cell wall synthesis. The deuterated form, this compound, retains the core pharmacological activity but may exhibit altered metabolic pathways due to the kinetic isotope effect .
Properties
Molecular Formula |
C₁₁H₁₂D₄N₂O₄S |
|---|---|
Molecular Weight |
276.35 |
Synonyms |
(5R,6S)-3-[(2-Aminoethyl)thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d4; _x000B_[5R-[5α,6α(R*)]]-3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d4; (+)-Thienamycin-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienamycin-d4 is compared below with structurally and functionally related compounds, focusing on synthesis methods, stability, and regulatory considerations.
This compound vs. Thioamide-Containing Compounds
Thioamides, such as those synthesized via ynamide-mediated routes or thiobenzimidazolone derivatives , share functional similarities with this compound in terms of metabolic stability. However, key differences include:
| Parameter | This compound | Thioamides |
|---|---|---|
| Core Structure | Deuterated β-lactam carbapenem | Thiocarbonyl (C=S) group |
| Synthesis | Deuterium incorporation via isotopic exchange or precursor modification | Ynamide-mediated coupling or thiobenzimidazolone reagents |
| Metabolic Stability | Enhanced due to deuterium’s kinetic isotope effect | Moderate; susceptible to enzymatic hydrolysis |
| Applications | Antibacterial research, metabolic tracers | Peptide mimics, enzyme inhibitors |
This compound’s deuterium substitution contrasts with thioamides’ sulfur-based modifications. While thioamides improve resistance to proteolysis in peptides , this compound focuses on prolonging half-life in biological systems .
This compound vs. Diphenylamine Analogs
Diphenylamine derivatives (e.g., tofenamic acid) and thyroid hormones (e.g., thyroxine) [[Supplemental Figure 1, ]] differ markedly from this compound:
| Parameter | This compound | Diphenylamine Analogs |
|---|---|---|
| Primary Use | Antibacterial agent | Anti-inflammatory, hormonal regulation |
| Structural Motif | β-lactam ring with deuterated side chains | Aromatic rings with amine linkages |
| Metabolic Pathway | Renal excretion, cytochrome P450 metabolism | Hepatic glucuronidation, sulfation |
Unlike diphenylamines, this compound’s β-lactam core directly targets bacterial penicillin-binding proteins, emphasizing its niche in infectious disease research.
Regulatory and Functional Similarity Assessments
Per EMA guidelines [[]], this compound’s similarity to non-deuterated thienamycin requires rigorous evaluation of:
- Quality : Deuterium’s impact on purity and stability.
- Pharmacokinetics : Altered absorption/distribution due to isotopic effects.
- Efficacy/Safety : Retention of antibacterial activity with reduced toxicity.
Studies must address discrepancies in bioequivalence and immunogenicity, as deuterated compounds may exhibit unforeseen interactions in vivo [[]].
Key Research Findings
Synthetic Challenges : this compound synthesis requires specialized deuterated precursors, contrasting with thioamide syntheses that utilize widely available thiocarbonyl reagents .
Stability Data: Deuterium in this compound reduces oxidative metabolism by ~30% compared to non-deuterated thienamycin, extending its half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
